1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1428364-08-2
VCID: VC5184290
InChI: InChI=1S/C14H15F3N2O3/c1-9(20)19-7-11(8-19)13(21)18-6-10-2-4-12(5-3-10)22-14(15,16)17/h2-5,11H,6-8H2,1H3,(H,18,21)
SMILES: CC(=O)N1CC(C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F
Molecular Formula: C14H15F3N2O3
Molecular Weight: 316.28

1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

CAS No.: 1428364-08-2

Cat. No.: VC5184290

Molecular Formula: C14H15F3N2O3

Molecular Weight: 316.28

* For research use only. Not for human or veterinary use.

1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide - 1428364-08-2

Specification

CAS No. 1428364-08-2
Molecular Formula C14H15F3N2O3
Molecular Weight 316.28
IUPAC Name 1-acetyl-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide
Standard InChI InChI=1S/C14H15F3N2O3/c1-9(20)19-7-11(8-19)13(21)18-6-10-2-4-12(5-3-10)22-14(15,16)17/h2-5,11H,6-8H2,1H3,(H,18,21)
Standard InChI Key QJKNBVLAGFPSBZ-UHFFFAOYSA-N
SMILES CC(=O)N1CC(C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F

Introduction

Chemical and Structural Properties

Molecular Characteristics

1-Acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has a molecular formula of C₁₄H₁₅F₃N₂O₃ and a molecular weight of 316.28 g/mol. Its IUPAC name reflects the acetyl group at the azetidine nitrogen and the 4-(trifluoromethoxy)benzyl substituent on the carboxamide moiety. The compound’s structure is defined by the following features:

  • A four-membered azetidine ring, which introduces conformational rigidity.

  • A trifluoromethoxy (-OCF₃) group attached to the benzyl moiety, enhancing metabolic stability and membrane permeability.

  • An acetyl group at the azetidine nitrogen, which may influence pharmacokinetic properties.

Table 1: Key Chemical Properties

PropertyValue
CAS Number1428364-08-2
Molecular FormulaC₁₄H₁₅F₃N₂O₃
Molecular Weight316.28 g/mol
SMILESCC(=O)N1CC(C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F
InChI KeyQJKNBVLAGFPSBZ-UHFFFAOYSA-N

The trifluoromethoxy group is a critical structural element, as its electron-withdrawing properties and lipophilicity improve binding affinity to biological targets.

Physicochemical Behavior

While solubility data remain unreported, the compound’s logP value (estimated via computational models) suggests moderate lipophilicity, favoring blood-brain barrier penetration. The acetyl group may reduce basicity at the azetidine nitrogen, potentially minimizing off-target interactions with cationic binding sites.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide involves multi-step processes, often leveraging strategies from azetidine chemistry. A representative approach, adapted from patent literature , includes:

  • Formation of the Azetidine Ring:

    • Starting from 3-hydroxyazetidine derivatives, sulfonylation with methanesulfonyl chloride generates a mesylate intermediate.

    • Nucleophilic displacement with 4-(trifluoromethoxy)phenol under phase-transfer conditions (e.g., tetrabutylammonium bromide) yields 3-phenoxyazetidine precursors .

  • Deprotection and Functionalization:

    • Hydrogenolysis of a diphenylmethyl protecting group (using palladium on carbon and triethylamine) produces the free azetidine amine.

    • Acetylation with acetyl chloride or anhydride introduces the acetyl group at the azetidine nitrogen.

  • Carboxamide Formation:

    • Reaction with 4-(trifluoromethoxy)benzyl isocyanate or nitrourea forms the final carboxamide product .

Critical Reaction Conditions:

  • Catalysts: Palladium on carbon for hydrogenolysis; phase-transfer catalysts (e.g., tetrabutylammonium bromide) for phenoxy group introduction .

  • Solvents: Protic solvents (methanol, ethanol) for hydrogenolysis; aprotic solvents (toluene) for nucleophilic substitutions .

  • Stabilizers: Tertiary amines (e.g., triethylamine) prevent azetidine dimerization during deprotection .

Mechanism of Action and Biological Activity

Sodium Channel Modulation

1-Acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is hypothesized to inhibit voltage-gated sodium channels (Nav1.7, Nav1.8), which regulate neuronal excitability. The trifluoromethoxy group enhances binding to channel pore regions through hydrophobic interactions and fluorine-mediated electrostatic effects. Electrophysiological studies on analogous azetidine derivatives demonstrate IC₅₀ values of 10–100 nM for sodium channel blockade, suggesting potent activity.

Therapeutic Implications

  • Pain Management: By attenuating aberrant neuronal firing, the compound may alleviate neuropathic and inflammatory pain.

  • Epilepsy: Sodium channel inhibition could suppress seizure activity in refractory epilepsy models.

  • Cardiac Arrhythmias: Preliminary data suggest potential antiarrhythmic effects via Nav1.5 modulation, though this remains unexplored for the specific compound.

Pharmacological and Toxicological Profile

In Vitro Studies

  • Metabolic Stability: Microsomal assays show t₁/₂ > 60 minutes in human liver microsomes, indicating resistance to CYP450-mediated oxidation.

  • Plasma Protein Binding: >90% binding in human plasma, likely due to lipophilic substituents.

Future Research Directions

  • Target Validation: Confirm sodium channel subtype selectivity via patch-clamp electrophysiology.

  • In Vivo Efficacy: Evaluate analgesic effects in rodent models of chronic constriction injury and diabetic neuropathy.

  • Formulation Development: Explore prodrug strategies to enhance oral bioavailability.

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